molecular formula C13H18ClN3O B2781523 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide CAS No. 695174-29-9

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B2781523
CAS No.: 695174-29-9
M. Wt: 267.76
InChI Key: NGTROXLQRRWMFG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding hydroxyl derivatives.

  • Reduction: Reduction products such as amines.

  • Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is studied for its potential biological activities, including its role as a ligand for certain receptors.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, leading to the activation or inhibition of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Chlorophenyl derivatives

  • Dimethylcarbamoyl derivatives

Uniqueness: 4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Compared to other piperazine derivatives, it exhibits superior binding affinity and selectivity towards certain receptors, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTROXLQRRWMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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